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Compound of Interest

Compound Name:

N-(alpha,alpha-

dimethylbenzyl)benzenesulfonami

de

CAS No.: 66898-01-9

Cat. No.: B132037

Get Quote

Executive Summary & Chemical Identity
N-(α,α-Dimethylbenzyl)benzenesulfonamide (CAS: 66898-01-9) is a sulfonamide derivative

characterized by the attachment of a bulky lipophilic cumyl group (1-methyl-1-phenylethyl) to

the sulfonamide nitrogen.[1][2] This structural feature imparts significant steric hindrance and

hydrophobicity, distinguishing it from simple N-alkyl sulfonamides.

In drug development, this compound serves as a critical intermediate, particularly in the

synthesis of saccharin derivatives and as a probe in proteomics for studying sulfonamide-

protein interactions. Its precise molecular weight (275.37 g/mol ) is the fundamental metric for

stoichiometric calculations in these high-precision synthesis workflows.
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Parameter Value Technical Note

Molecular Formula
Validated for elemental

analysis

Molecular Weight 275.37 g/mol
Average mass for

stoichiometry

Monoisotopic Mass 275.0980 g/mol
For HRMS identification (

calc. 276.1053)

CAS Number 66898-01-9
Unique identifier for regulatory

compliance

Physical State Solid (Crystalline)
Typically white to off-white

powder

Solubility DMSO, Methanol, DCM
Low aqueous solubility due to

cumyl moiety

Molecular Weight Analysis & Mass Spectrometry
Accurate mass determination is the primary method for validating the synthesis of N-(α,α-

dimethylbenzyl)benzenesulfonamide. The presence of the sulfur atom introduces a distinct

isotopic signature that must be accounted for in high-resolution mass spectrometry (HRMS).

Isotopic Distribution Logic
For

, the sulfur-34 isotope (

, ~4.2% abundance) creates a significant M+2 peak.

M+0 (100%): 275.10 Da

M+1 (~17%): 276.10 Da (Driven by

)
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M+2 (~5%): 277.09 Da (Driven by

)

Fragmentation Pathways (ESI-MS/MS)
In Electrospray Ionization (ESI), the fragmentation pattern is dictated by the stability of the

cumyl carbocation and the lability of the sulfonamide bond.

Key Diagnostic Ions:

m/z 119 (

): The cumyl cation. This is the base peak in many ionization modes due to resonance
stabilization by the phenyl ring and hyperconjugation from the two methyl groups.

m/z 141 (

): Benzenesulfonyl cation, resulting from the cleavage of the S-N bond.

m/z 77 (

): Phenyl cation, a standard aromatic fragment.
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Figure 1: Predicted ESI-MS fragmentation logic for N-(α,α-dimethylbenzyl)benzenesulfonamide

highlighting the stability of the cumyl cation.
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To ensure the integrity of the molecular weight described, the compound must be synthesized

using a protocol that minimizes side reactions (e.g., bis-sulfonylation). The following

methodology utilizes a nucleophilic substitution approach under basic conditions.

Reagents & Stoichiometry
Substrate: Cumylamine (1-Methyl-1-phenylethylamine) [1.0 equiv]

Reagent: Benzenesulfonyl chloride [1.1 equiv]

Base: Triethylamine (

) or DIPEA [1.5 equiv]

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
Preparation: Charge an oven-dried round-bottom flask with Cumylamine (1.0 equiv) and

anhydrous DCM (0.2 M concentration).

Base Addition: Add Triethylamine (1.5 equiv) and cool the mixture to 0°C using an ice bath to

control the exotherm.

Sulfonylation: Dropwise add Benzenesulfonyl chloride (1.1 equiv) over 15 minutes. The

reaction is driven by the nucleophilic attack of the amine on the sulfonyl sulfur.

Reaction Monitoring: Stir at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc

4:1). The starting amine (polar) should disappear, and the less polar sulfonamide product (

) should appear.

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted

amine) followed by saturated

and brine.

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to

achieve >98% purity (confirmed by HPLC).
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Figure 2: Synthesis pathway for N-(α,α-dimethylbenzyl)benzenesulfonamide ensuring high

purity.

Applications in Research
The molecular weight of 275.37 is not just a physical constant; it is a design parameter in

medicinal chemistry.

Proteomics & Mass Spec Standards: Due to its specific fragmentation (loss of 119 Da), this

compound is used as a reference standard in defining fragmentation rules for sulfonamide-

based drugs in proteomic screens [2].

Saccharin Synthesis Intermediate: The cumyl group acts as a bulky N-protecting group

during the functionalization of the benzene ring. It can be cleaved under strong acidic

conditions (e.g., TFA/Triflic acid) to yield the primary sulfonamide or cyclized products like

saccharin derivatives [1].

Gamma-Secretase Inhibitors: Structurally similar N-substituted sulfonamides are

investigated for their potential to inhibit gamma-secretase, a target in Alzheimer's disease

research. The bulky cumyl group mimics the hydrophobic transition state of the enzyme's

substrate [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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